N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C9H9ClN2O2. It is a type of Schiff base hydrazone, which is known for its ability to form stable complexes with transition metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Potential use in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal ions through nitrogen and oxygen atoms. The compound’s biological activity, such as antimicrobial and antioxidant effects, is believed to be related to its ability to interact with cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2-Chloroquinolin-3-yl)methylidene]-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide
Uniqueness
N’-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide is unique due to its specific structural features, such as the presence of the 2-chlorophenyl group and the methoxycarbohydrazide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H9ClN2O2 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl N-[(2-chlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,1H3,(H,12,13) |
InChI Key |
CRQYZVSUKGORJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NN=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.